SM1-71

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

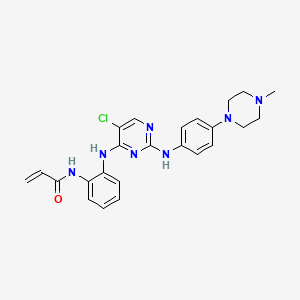

N-[2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN7O/c1-3-22(33)28-20-6-4-5-7-21(20)29-23-19(25)16-26-24(30-23)27-17-8-10-18(11-9-17)32-14-12-31(2)13-15-32/h3-11,16H,1,12-15H2,2H3,(H,28,33)(H2,26,27,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMLGVPMSXTUNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NC(=O)C=C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multi-Pronged Attack of SM1-71 on Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM1-71 has emerged as a potent multi-targeted kinase inhibitor, demonstrating significant anti-cancer activity across a range of malignancies, particularly those harboring KRAS mutations. Its unique mechanism of action, involving both reversible and irreversible covalent inhibition of key signaling kinases, positions it as a valuable tool for interrogating cancer cell vulnerabilities and as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, detailing its primary targets, the downstream signaling consequences of their inhibition, and the resulting cellular phenotypes. This document synthesizes key quantitative data, provides detailed experimental protocols for assessing this compound activity, and includes visualizations of the critical signaling pathways and experimental workflows.

Introduction to this compound: A Dual-Action Kinase Inhibitor

This compound is a diaminopyrimidine-based kinase inhibitor distinguished by the presence of an acrylamide "warhead". This feature enables it to form covalent bonds with specific cysteine residues within the ATP-binding pocket of certain kinases, leading to irreversible inhibition.[1] Concurrently, this compound can also engage in non-covalent, reversible binding with other kinases. This dual-action capability allows this compound to potently inhibit a broad spectrum of kinases, contributing to its robust anti-proliferative and cytotoxic effects in cancer cells.[2]

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

This compound exerts its anti-cancer effects by simultaneously suppressing multiple critical signaling pathways essential for cancer cell proliferation, survival, and metastasis. Its efficacy stems from the inhibition of a constellation of kinases, with key targets including Transforming Growth Factor-β-Activated Kinase 1 (TAK1), Mitogen-activated protein kinase kinase 1/2 (MEK1/2), Insulin-like Growth Factor 1 Receptor (IGF1R), and Insulin Receptor (INSR).

Covalent and Reversible Target Profile

The polypharmacology of this compound is central to its mechanism. A key strategy to differentiate its covalent targets from its reversible ones involves the use of a control compound, this compound-R, which lacks the reactive acrylamide group.[1]

Table 1: Covalent Kinase Targets of this compound and their Cellular Functions

| Target Kinase | Cellular Function | Reference |

| TAK1 (MAP3K7) | Pro-survival signaling (NF-κB, JNK, p38), inflammation. | [3][4] |

| MEK1/2 (MAP2K1/2) | Key component of the MAPK/ERK signaling pathway, regulating cell proliferation, differentiation, and survival. | [5][6] |

| SRC | Regulation of cell growth, differentiation, and survival. | [1] |

| GAK | Regulation of clathrin-mediated membrane trafficking. | [1] |

| YES1 | Member of the SRC family of tyrosine kinases, involved in cell growth and differentiation. | [1] |

| AAK1 | Regulator of clathrin-mediated endocytosis. | [1] |

| LIMK1 | Regulation of actin cytoskeletal dynamics. | [1] |

| BMP2K | Involved in bone morphogenetic protein (BMP) signaling. | [1] |

Table 2: Reversible Kinase Targets of this compound and their Cellular Functions

| Target Kinase | Cellular Function | Reference |

| IGF1R/INSR | Regulation of cell growth, proliferation, and metabolism. | [7][8][9] |

| AURKA | Regulation of mitosis and cell cycle progression. | [1] |

| PTK2 (FAK) | Involved in cell adhesion, migration, and survival. | [1] |

| TEC | Non-receptor tyrosine kinase involved in intracellular signaling. | [1] |

| MET | Receptor tyrosine kinase for hepatocyte growth factor, involved in cell growth, motility, and invasion. | [1] |

Impact on Key Signaling Pathways

The simultaneous inhibition of multiple kinases by this compound leads to a comprehensive shutdown of critical cancer-promoting signaling networks.

Inhibition of the MAPK/ERK Pathway

This compound potently inhibits MEK1/2, central components of the MAPK/ERK pathway.[10] This pathway is frequently hyperactivated in cancer due to mutations in upstream components like KRAS and BRAF.[6] Inhibition of MEK1/2 by this compound prevents the phosphorylation and activation of ERK1/2, leading to the downregulation of numerous downstream targets involved in cell proliferation and survival.[5]

Figure 1: Inhibition of the MAPK/ERK Pathway by this compound.

Disruption of PI3K/Akt Signaling via IGF1R/INSR Inhibition

This compound reversibly inhibits the receptor tyrosine kinases IGF1R and INSR.[1] Activation of these receptors by their ligands (IGF-1, IGF-2, insulin) triggers the PI3K/Akt signaling cascade, a crucial pathway for promoting cell growth, survival, and metabolic reprogramming in cancer.[7][9] By inhibiting IGF1R/INSR, this compound blocks the activation of PI3K and the subsequent phosphorylation of Akt, leading to the suppression of downstream pro-survival signals.[9]

Figure 2: Inhibition of the PI3K/Akt Pathway by this compound.

Abrogation of Pro-Survival NF-κB Signaling through TAK1 Inhibition

This compound is a potent covalent inhibitor of TAK1.[11] TAK1 is a key upstream kinase that integrates signals from various stimuli, including pro-inflammatory cytokines, to activate the NF-κB and JNK/p38 MAPK pathways.[3][4] In many cancers, TAK1 activity promotes cell survival and chemoresistance through the activation of NF-κB.[3] By irreversibly inhibiting TAK1, this compound prevents the activation of the IKK complex and subsequent degradation of IκB, thereby blocking NF-κB nuclear translocation and its transcriptional activity on pro-survival genes.[12]

Figure 3: Inhibition of the TAK1/NF-κB Pathway by this compound.

Cellular Consequences of this compound Treatment

The multi-targeted inhibition of these critical signaling nodes by this compound culminates in potent anti-cancer effects, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

Inhibition of Cancer Cell Proliferation

This compound demonstrates robust inhibition of proliferation across a panel of cancer cell lines, with particularly noteworthy activity in KRAS-mutant non-small cell lung cancer (NSCLC) cells.[10]

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Genotype | IC50 (µM) | GR50 (nM) | Reference |

| H23 | NSCLC | KRAS G12C | 0.4 | Not Reported | [10] |

| Calu-6 | NSCLC | KRAS Q61K | 0.3 | Not Reported | [10] |

| Various (8 of 11 cell lines) | Various | Various | Not Reported | Nanomolar range | [10] |

Induction of Apoptosis

By suppressing multiple pro-survival pathways simultaneously, this compound effectively tips the cellular balance towards programmed cell death, or apoptosis. Inhibition of TAK1, in particular, has been shown to sensitize cancer cells to apoptosis.[3] The concurrent blockade of the MAPK/ERK and PI3K/Akt pathways further contributes to the induction of apoptosis by downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors.

Cell Cycle Arrest

The disruption of key signaling pathways that regulate cell cycle progression, such as the MAPK/ERK pathway, can lead to cell cycle arrest. While the precise phase of cell cycle arrest induced by this compound requires further detailed investigation, inhibition of MEK is known to cause G1 arrest in many cell types.

Experimental Protocols

The following protocols provide a framework for the in vitro characterization of this compound's mechanism of action in cancer cells.

Growth Inhibition Assay

This assay quantifies the effect of this compound on cancer cell proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells/well). Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Calculate the IC50 or GR50 value using non-linear regression analysis.

Figure 4: Workflow for a Growth Inhibition Assay.

Western Blot Analysis

Western blotting is used to assess the phosphorylation status and total protein levels of key signaling molecules.

-

Cell Treatment and Lysis: Treat cancer cells with this compound at the desired concentration and for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt, cleaved PARP) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Phospho-Receptor Tyrosine Kinase (RTK) Array

This array-based assay allows for the simultaneous detection of the phosphorylation status of multiple RTKs.

-

Cell Lysis: Treat cells with this compound and prepare cell lysates as per the array kit manufacturer's instructions.

-

Array Blocking and Incubation: Block the provided nitrocellulose membranes containing spotted RTK antibodies. Incubate the membranes with the cell lysates overnight at 4°C.

-

Detection Antibody Incubation: Wash the membranes and incubate with a pan anti-phospho-tyrosine antibody conjugated to HRP.

-

Signal Detection: After further washing, add the chemiluminescent detection reagents and capture the signal using an imaging system.

-

Data Analysis: Quantify the spot intensities and compare the phosphorylation levels of different RTKs between treated and untreated samples.[2]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with this compound for the desired duration.

-

Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[13]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Fixation: Treat cells with this compound. Harvest the cells and fix them in ice-cold 70% ethanol while vortexing, then store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[14]

Conclusion and Future Directions

This compound represents a compelling anti-cancer agent due to its ability to engage multiple, often redundant, signaling pathways that are critical for tumor growth and survival. Its dual mechanism of covalent and reversible inhibition contributes to its potent and broad-spectrum activity. The in-depth understanding of its mechanism of action, as outlined in this guide, provides a rational basis for its further preclinical and clinical development. Future research should focus on identifying predictive biomarkers of response to this compound, exploring its efficacy in combination with other targeted therapies or immunotherapies, and further elucidating the nuances of its complex polypharmacology to optimize its therapeutic potential. The use of this compound as a chemical probe will also continue to be invaluable in uncovering novel kinase dependencies in various cancer contexts.

References

- 1. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A multitargeted probe-based strategy to identify signaling vulnerabilities in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 5. MEK1/2 inhibition enhances the radiosensitivity of cancer cells by downregulating survival and growth signals mediated by EGFR ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]

- 7. Disrupting Insulin and IGF Receptor Function in Cancer | MDPI [mdpi.com]

- 8. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Multi-Targeted Kinase Inhibitor SM1-71: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM1-71 is a potent, multi-targeted kinase inhibitor that has emerged as a valuable tool for interrogating cancer cell signaling pathways. Characterized by a 2,4-diaminopyrimidine scaffold, this compound possesses an acrylamide "warhead" that enables it to form covalent bonds with cysteine residues within the ATP-binding pocket of numerous kinases, leading to irreversible inhibition. While initially identified as a potent inhibitor of Transforming growth factor-beta-activated kinase 1 (TAK1), subsequent studies have revealed its activity against a broad spectrum of kinases involved in critical oncogenic signaling pathways. This document provides a comprehensive technical overview of this compound, detailing its primary targets, mechanism of action, and the experimental protocols used for its characterization.

Primary and Secondary Targets of this compound

This compound exhibits a polypharmacological profile, targeting multiple kinases with varying affinities and mechanisms of inhibition (covalent vs. non-covalent). This multi-targeted nature makes it a powerful probe for identifying synergistic signaling vulnerabilities in cancer cells.

Primary Target: Transforming Growth Factor-Beta-Activated Kinase 1 (TAK1)

The primary target of this compound is TAK1 (also known as MAP3K7), a key serine/threonine kinase that integrates signals from various cytokines and growth factors to activate downstream pathways, including the NF-κB and MAPK signaling cascades.[1][2][3] this compound potently inhibits TAK1 with a Ki of 160 nM.[2][3]

Secondary Kinase Targets

In addition to TAK1, this compound has been shown to inhibit a wide array of other kinases, many of which are implicated in cancer cell proliferation and survival. The inhibition of these kinases can be either covalent (irreversible) or non-covalent (reversible).

Table 1: Quantitative Inhibition Data for this compound Against Various Kinase Targets

| Target Kinase | Inhibition Type | Potency (IC50/Ki) | Reference(s) |

| Covalent Targets | |||

| GAK | Covalent | 0.8 nM (IC50) | [3] |

| YES1 | Covalent | 0.8 nM (IC50) | [3] |

| SRC | Covalent | 2 nM (IC50) | [3] |

| AAK1 | Covalent | 4.4 nM (IC50) | [3] |

| LIMK1 | Covalent | 5.4 nM (IC50) | [3] |

| BMP2K | Covalent | 7.1 nM (IC50) | [3] |

| MAP2K2 (MEK2) | Covalent | 9.3 nM (IC50) | [3] |

| MAP2K1 (MEK1) | Covalent | 10.4 nM (IC50) | [3] |

| MKNK2 | Covalent | Not specified | [2] |

| MAP2K3/4/6/7 | Covalent | Not specified | [2] |

| MAPKAPK5 | Covalent | Not specified | [2] |

| GSK3A/B | Covalent | Not specified | [2] |

| MAPK1/3 (ERK2/1) | Covalent | 1090 nM (IC50 for ERK2) | [3] |

| FGFR1 | Covalent | Not specified | [2] |

| ZAK (MLTK) | Covalent | Not specified | [2] |

| MAP3K1 | Covalent | Not specified | [2] |

| RSK2 | Covalent | Not specified | [2] |

| Non-Covalent Targets | |||

| TAK1 | Non-Covalent (initial binding) | 160 nM (Ki) | [3] |

| AURKA | Non-Covalent | Similar to this compound-R | [3] |

| PTK2 (FAK) | Non-Covalent | Similar to this compound-R | [3] |

| TEC | Non-Covalent | Similar to this compound-R | [3] |

| IGF1R | Non-Covalent | Similar to this compound-R | [3] |

| MET | Non-Covalent | Similar to this compound-R | [3] |

Mechanism of Action

This compound's mechanism of action is two-fold. It initially binds to the ATP pocket of target kinases in a reversible manner. For kinases possessing a suitably positioned cysteine residue, the acrylamide moiety of this compound then forms a covalent bond, leading to irreversible inhibition.[3] This dual mechanism contributes to its broad target profile and sustained cellular activity. A reversible analog, this compound-R, which lacks the acrylamide warhead, is often used as a negative control to distinguish between covalent and non-covalent inhibition.[3]

Experimental Protocols

The characterization of this compound involves a combination of biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.

Biochemical Kinase Assays

These assays are used to determine the direct inhibitory activity of this compound against purified kinases.

-

Objective: To measure the IC50 or Ki of this compound against a specific kinase.

-

General Protocol:

-

A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a fluorescent readout).

-

This compound is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assays

These assays assess the cytotoxic and cytostatic effects of this compound on cancer cell lines.

-

Objective: To determine the concentration of this compound that inhibits cell growth (IC50 or GR50).

-

General Protocol (using MTT reagent):

-

Cancer cell lines (e.g., H23-KRASG12C, Calu-6-KRASQ61K) are seeded in 96-well plates and allowed to adhere overnight.[3]

-

The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).[2][3]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for several hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

-

A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50/GR50 values are determined.

-

Washout Experiments

These experiments are crucial for confirming the covalent and irreversible nature of this compound's inhibition in a cellular context.

-

Objective: To determine if the inhibitory effect of this compound is sustained after its removal from the cell culture medium.

-

General Protocol:

-

Cells are treated with this compound or the reversible control (this compound-R) for a defined period.

-

The drug-containing medium is removed, and the cells are washed with fresh medium to remove any unbound inhibitor.

-

The cells are then incubated in drug-free medium for various time points.

-

At each time point, cell lysates are collected and analyzed by Western blotting to assess the phosphorylation status of downstream targets of the inhibited kinases. Sustained inhibition of phosphorylation after washout is indicative of covalent binding.

-

Signaling Pathways and Visualizations

This compound's multi-targeted profile allows it to simultaneously impact several key cancer-related signaling pathways.

TAK1 Signaling Pathway

As a primary target, TAK1 inhibition by this compound disrupts downstream NF-κB and MAPK signaling, which are critical for inflammation, cell survival, and proliferation.

Caption: Inhibition of the TAK1 signaling pathway by this compound.

MEK/ERK (MAPK) Signaling Pathway

This compound covalently inhibits MEK1 and MEK2, key kinases in the MAPK/ERK pathway, which is frequently hyperactivated in cancer and drives cell proliferation.

Caption: Inhibition of the MEK/ERK signaling pathway by this compound.

IGF1R/INSR and SRC Family Kinase Signaling

This compound also targets key upstream signaling nodes, including the Insulin-like Growth Factor 1 Receptor (IGF1R), the Insulin Receptor (INSR), and SRC family kinases. These kinases are involved in complex signaling networks that regulate cell growth, survival, and motility.

Caption: Inhibition of upstream IGF1R/INSR and SRC signaling by this compound.

Experimental Workflow for Identifying Signaling Vulnerabilities

This compound is utilized as a chemical probe to uncover critical signaling dependencies in cancer cells, as outlined in the following workflow.

Caption: Workflow for using this compound to identify cancer signaling vulnerabilities.

Conclusion

This compound is a powerful multi-targeted kinase inhibitor with a primary focus on TAK1, but with significant activity against a host of other kinases crucial for cancer cell signaling. Its covalent mechanism of action leads to sustained inhibition, making it an effective tool for both in vitro and cellular studies. The ability of this compound to simultaneously block multiple oncogenic pathways highlights the potential of polypharmacology in overcoming the robustness and resistance of cancer signaling networks. The experimental methodologies and signaling pathway analyses presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into novel cancer therapeutics.

References

Investigating Novel Signaling Pathways with SM1-71: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM1-71 is a versatile, multi-targeted kinase inhibitor that has emerged as a powerful chemical probe for dissecting complex signaling networks within cancer cells.[1][2] Its unique polypharmacology and covalent mechanism of action make it an invaluable tool for identifying kinase dependencies and discovering novel therapeutic strategies.[1][3][4] This technical guide provides an in-depth overview of this compound, including its inhibitory profile, detailed experimental protocols for its use, and a visual representation of its impact on key signaling pathways.

This compound was initially developed as a potent inhibitor of Transforming growth factor-beta-activated kinase 1 (TAK1) but was subsequently found to covalently inhibit a broad spectrum of kinases.[1][3][5] This promiscuity, rather than being a limitation, is leveraged to interrogate the cellular kinome and uncover signaling vulnerabilities that may not be apparent with more selective inhibitors.[2][6] The presence of an acrylamide "warhead" allows this compound to form irreversible covalent bonds with cysteine residues within the kinase ATP-binding pocket, leading to sustained target inhibition.[1][3]

This guide will detail the known signaling pathways modulated by this compound, provide quantitative data on its inhibitory activity, and offer comprehensive protocols for its application in biochemical and cell-based assays.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of this compound against various kinases and its anti-proliferative effects on different cancer cell lines.

Table 1: Biochemical Inhibitory Activity of this compound Against Purified Kinases

| Kinase Target | Inhibition Metric | Value (nM) | Notes |

| TAK1 | K_i_ | 160 | Potent TAK1 inhibitor.[1][5] |

| MEK1 | IC_50_ | 142 | |

| ERK2 | IC_50_ | 1090 | Weak activity against ERK2.[1] |

| GAK | IC_50_ | 0.8 | Covalently inhibited.[1] |

| YES1 | IC_50_ | 0.8 | Covalently inhibited.[1] |

| SRC | IC_50_ | 2 | Covalently inhibited.[1] |

| AAK1 | IC_50_ | 4.4 | Covalently inhibited.[1] |

| LIMK1 | IC_50_ | 5.4 | Covalently inhibited.[1] |

| BMP2K | IC_50_ | 7.1 | Covalently inhibited.[1] |

| MAP2K2 | IC_50_ | 9.3 | Covalently inhibited.[1] |

| MAP2K1 | IC_50_ | 10.4 | Covalently inhibited.[1] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Value (µM) | Notes |

| H23 | Non-Small Cell Lung Cancer (NSCLC) | IC_50_ | 0.4 | KRAS G12C mutant.[1][5] |

| Calu-6 | Non-Small Cell Lung Cancer (NSCLC) | IC_50_ | 0.3 | KRAS Q61K mutant.[1][5] |

| H3122 | Non-Small Cell Lung Cancer (NSCLC) | GR_50_ | 0.25 - 1.5 | Comparatively less potent.[2] |

| H460 | Non-Small Cell Lung Cancer (NSCLC) | GR_50_ | 0.25 - 1.5 | Comparatively less potent.[2] |

| MDA-MB-453 | Breast Cancer | GR_50_ | 0.25 - 1.5 | Comparatively less potent.[2] |

IC_50_ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. GR_50_ (Half-maximal growth rate inhibition) is the concentration of a drug at which the cellular growth rate is reduced by 50%.

Signaling Pathways Modulated by this compound

This compound's multi-targeted nature allows it to influence several critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis. The two primary pathways affected are the MAPK/ERK and PI3K/Akt pathways.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[7] this compound exerts its influence on this pathway by inhibiting multiple kinases at different levels of the cascade, most notably MEK1/2.[1] By targeting these central nodes, this compound can effectively shut down the downstream signaling to ERK and subsequent cellular responses.

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial signaling network that governs cell survival, growth, and metabolism.[8][9] Aberrant activation of this pathway is a common feature in many cancers.[10] While not a direct inhibitor of PI3K or Akt, this compound can indirectly modulate this pathway by inhibiting upstream receptor tyrosine kinases (RTKs) such as IGF1R and MET, which are known activators of PI3K.[1][11] This upstream inhibition leads to a reduction in Akt phosphorylation and a dampening of the entire downstream signaling cascade.

Caption: Indirect modulation of the PI3K/Akt pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound.

Biochemical Kinase Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against a purified kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

This compound (dissolved in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase reaction buffer to the desired final concentrations.

-

In a 384-well plate, add the purified kinase and the kinase-specific substrate to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for the optimal reaction time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC_50_ value by fitting the data to a dose-response curve.

Cell Proliferation (Growth Rate Inhibition) Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)

-

Incubator (37°C, 5% CO₂)

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[5]

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for signal development.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the growth rate inhibition for each concentration and determine the GR_50_ value.

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the phosphorylation status of key proteins in signaling pathways following treatment with this compound.

Materials:

-

Cancer cell line

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate the cells and allow them to adhere.

-

Treat the cells with this compound at the desired concentration (e.g., 1 µM) or DMSO for a specific time course (e.g., 2, 4, 6 hours).[2]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the changes in protein phosphorylation.

Experimental Workflow and Logical Relationships

The investigation of this compound's effects on novel signaling pathways typically follows a logical progression from in vitro biochemical assays to cell-based functional assays and detailed mechanistic studies.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cusabio.com [cusabio.com]

- 8. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A multitargeted probe-based strategy to identify signaling vulnerabilities in cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Multi-Pronged Attack of SM1-71: A Technical Guide to its Effects on TAK1 Downstream Targets

For Immediate Release

This technical guide provides an in-depth analysis of SM1-71, a potent, multi-targeted kinase inhibitor, with a primary focus on its mechanism of action and its effects on the downstream signaling pathways of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics and kinase signaling pathways.

Executive Summary

This compound is a covalent kinase inhibitor initially identified as a potent antagonist of TAK1 (MAP3K7). Subsequent research has revealed its polypharmacological nature, targeting a spectrum of kinases crucial for cancer cell proliferation and survival. By covalently binding to target kinases, this compound induces sustained inhibition. Its primary target, TAK1, is a critical node in cellular signaling, activating both the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways in response to various stimuli. This guide details the inhibitory profile of this compound, its profound effects on key downstream effector proteins, and the experimental frameworks used to elucidate these mechanisms.

Quantitative Data: Inhibitory Profile of this compound

This compound demonstrates a potent inhibitory effect on TAK1 and a range of other kinases. Its covalent binding mechanism, mediated by an acrylamide warhead, contributes to its efficacy. The compound's inhibitory activity has been quantified through various biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of this compound against TAK1 and Other Selected Kinases

| Target Kinase | Assay Type | Value | Unit | Reference |

| TAK1 (MAP3K7) | Binding Assay (Ki) | 160 | nM | [1][2] |

| MEK1 (MAP2K1) | Activity Assay (IC50) | 142 | nM | [2] |

| ERK2 (MAPK1) | Activity Assay (IC50) | 1090 | nM | [2] |

| GAK | Activity Assay (IC50) | 0.8 | nM | [2] |

| YES1 | Activity Assay (IC50) | 0.8 | nM | [2] |

| SRC | Activity Assay (IC50) | 2 | nM | [2] |

| AAK1 | Activity Assay (IC50) | 4.4 | nM | [2] |

| LIMK1 | Activity Assay (IC50) | 5.4 | nM | [2] |

| BMP2K | Activity Assay (IC50) | 7.1 | nM | [2] |

| MEK2 (MAP2K2) | Activity Assay (IC50) | 9.3 | nM | [2] |

Table 2: Anti-proliferative and Cytotoxic Effects of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | Value Type | Value (µM) | Reference |

| H23 | NSCLC | KRAS G12C | IC50 | 0.4 | [2] |

| Calu-6 | NSCLC | KRAS Q61K | IC50 | 0.3 | [2] |

| H3122 | NSCLC | EML4-ALK | GR50 | 0.25 - 1.5 | [3] |

| H460 | NSCLC | PIK3CA E545K | GR50 | 0.25 - 1.5 | [3] |

| MDA-MB-453 | TNBC | PIK3CA H1047R | GR50 | 0.25 - 1.5 | [3] |

| ASPC1 | Pancreatic | KRAS G12D | IC50 | 0.018 | [1] |

| Ba/F3 | Pro-B | KRAS G12D | IC50 | 0.003 - 0.007 | [1] |

Note: IC50 (Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function. GR50 (Half-maximal growth rate inhibition) is a metric used in cell viability assays that reflects the concentration at which the cell growth rate is inhibited by 50%. A negative GRmax value indicates cytotoxicity.[3]

Effects on TAK1 Downstream Signaling Pathways

TAK1 is a central kinase that integrates signals from various stimuli to regulate inflammation, immunity, and cell survival. Its inhibition by this compound leads to the disruption of multiple downstream pathways.

MAPK Pathway Inhibition

The MAPK cascade is a critical pathway regulating cell growth, differentiation, and stress responses. TAK1 acts upstream of both the p38/JNK and MEK/ERK modules. This compound demonstrates a dual mechanism of MAPK pathway suppression:

-

Direct TAK1 Inhibition: By inhibiting TAK1, this compound prevents the activation of downstream MAP2Ks (MKKs), subsequently blocking the phosphorylation and activation of JNK and p38 MAP kinases.[4]

-

Direct MEK1/2 Inhibition: this compound also potently inhibits MEK1 and MEK2 (MAP2K1/MAP2K2).[2] This directly prevents the phosphorylation and activation of ERK1/2 (MAPK3/MAPK1).

Western blot analyses have confirmed that treatment with this compound leads to a sustained reduction in the phosphorylation of ERK1/2 at residues T202/Y204 in sensitive cancer cell lines like H23-KRASG12C.[3]

NF-κB Pathway Inhibition

TAK1 is an essential component of the canonical NF-κB signaling pathway, which is crucial for inflammatory responses and cell survival.[4] Upon activation, TAK1 phosphorylates the IκB kinase (IKK) complex, specifically IKKβ. This leads to the phosphorylation and subsequent proteasomal degradation of the inhibitor of κB (IκBα). The degradation of IκBα unmasks the nuclear localization signal on the p50/RELA (p65) NF-κB heterodimer, allowing its translocation to the nucleus to initiate the transcription of target genes.[5]

By potently inhibiting TAK1, this compound is expected to block the activation of the IKK complex, thereby preventing IκBα degradation and sequestering NF-κB in the cytoplasm, ultimately suppressing NF-κB-mediated gene transcription.

PI3K/AKT Pathway Modulation

In addition to the canonical TAK1 downstream pathways, this compound also affects the PI3K/AKT signaling cascade. Studies have shown that this compound treatment reduces the phosphorylation of AKT at Ser473.[3] This effect is not believed to be a direct consequence of TAK1 inhibition but rather a result of this compound's broader kinase selectivity. Phospho-RTK array analysis revealed that this compound inhibits the phosphorylation of receptor tyrosine kinases (RTKs) such as the insulin-like growth factor 1 receptor (IGF1R), insulin receptor (INSR), and MET.[3][6] These RTKs are key upstream activators of the PI3K/AKT pathway. Therefore, the observed reduction in p-AKT is an indirect effect stemming from the inhibition of upstream RTKs. This multi-pathway inhibition is critical for the potent cytotoxic effects of this compound observed in certain cancer cells, such as H23-KRASG12C, where dual inhibition of MEK1/2 and IGF1R/INSR is required for anti-proliferative activity.[3]

Experimental Protocols

The characterization of this compound's effects relies on several key experimental methodologies.

Biochemical Kinase Inhibition Assay (IC50 Determination)

-

Principle: To measure the concentration of this compound required to inhibit the activity of a purified kinase by 50%. Assays often measure the transfer of phosphate from ATP to a substrate, with the signal being proportional to kinase activity.

-

Methodology:

-

Reagents: Purified recombinant kinase (e.g., TAK1, MEK1), appropriate peptide or protein substrate, ATP, assay buffer, and serially diluted this compound.

-

Procedure: a. Kinase, substrate, and varying concentrations of this compound are incubated together in the wells of a microtiter plate. b. The reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of product (phosphorylated substrate) is quantified. This can be done using various detection methods, such as radioactivity (33P-ATP), fluorescence resonance energy transfer (FRET), or luminescence (quantifying remaining ATP).

-

Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

-

Cell Proliferation / Cytotoxicity Assay (CellTiter-Glo®)

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active, viable cells. Luminescence is proportional to the number of viable cells.

-

Methodology:

-

Cell Plating: Cancer cells are seeded in opaque-walled 96-well or 384-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.001-100 μM) for a specified duration (e.g., 72 hours).

-

Assay Procedure: a. The plate and its contents are equilibrated to room temperature for approximately 30 minutes. b. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added. c. The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. d. The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Luminescence is recorded using a plate luminometer.

-

Data Analysis: The data is normalized to untreated controls, and dose-response curves are generated to calculate IC50 or GR50 values.

-

Western Blotting for Phosphorylation Analysis

-

Principle: To detect and quantify specific phosphorylated proteins in cell lysates, providing a direct readout of kinase activity within a signaling pathway.

-

Methodology:

-

Sample Preparation: a. Cells are treated with this compound (e.g., 1 µM) or a vehicle control (DMSO) for the desired time. b. Cells are lysed in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins. c. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: a. The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding. Milk is often avoided as it contains phosphoproteins that can increase background. b. The membrane is incubated overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2T202/Y204, anti-phospho-AKTS473). c. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on X-ray film or with a digital imager.

-

Analysis: To normalize for protein loading, membranes are often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.

-

Treatment-Washout Experiment

-

Principle: This experiment distinguishes between reversible and irreversible (covalent) inhibitors. The effects of a covalent inhibitor will persist after the compound is removed from the medium, while the effects of a reversible inhibitor will diminish.

-

Methodology:

-

Treatment: Cells are treated with the inhibitor (e.g., 1 µM this compound) or a reversible analog (e.g., this compound-R, which lacks the acrylamide warhead) for a set period (e.g., 2 hours).

-

Washout: The drug-containing medium is removed, and the cells are washed multiple times with fresh, drug-free medium.

-

Recovery: Fresh, drug-free medium is added, and cells are incubated for various time points post-washout (e.g., 0, 2, and 4 hours).

-

Analysis: At each time point, cells are lysed, and the phosphorylation status of target proteins is analyzed by Western blot.

-

-

Expected Outcome: For a covalent inhibitor like this compound, inhibition of its targets (e.g., p-ERK) will be sustained for hours after washout. For a reversible inhibitor, the phosphorylation signal will recover as the inhibitor diffuses out of the cells.[3]

Conclusion

This compound is a powerful chemical probe and a potential therapeutic scaffold characterized by its polypharmacology centered on TAK1. Its ability to covalently inhibit TAK1 disrupts both the MAPK and NF-κB signaling pathways. Furthermore, its off-target inhibition of other kinases, including MEK1/2 and key receptor tyrosine kinases like IGF1R/INSR, allows it to simultaneously block multiple oncogenic signaling cascades. This multi-targeted approach is responsible for its potent anti-proliferative and cytotoxic effects in a variety of cancer cell lines. The methodologies detailed herein provide a robust framework for further investigating this compound and other multi-targeted kinase inhibitors, enabling the discovery of signaling vulnerabilities that can be exploited for cancer therapy.

References

The Role of SM1-71 in Inhibiting Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM1-71 is a potent, multi-targeted kinase inhibitor that has emerged as a valuable chemical probe for dissecting signaling pathways crucial for cancer cell proliferation and survival. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, its effects on cancer cell proliferation, and the experimental methodologies used to characterize its activity. This compound exhibits both reversible and irreversible inhibitory activities against a broad spectrum of kinases, with a particularly significant impact on pathways driven by KRAS mutations. Its anti-proliferative effects are prominently achieved through the dual inhibition of mitogen-activated protein kinase kinase (MEK) 1/2 and the insulin-like growth factor 1 receptor (IGF1R)/insulin receptor (INSR). This guide consolidates key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug discovery.

Introduction

The development of resistance to single-agent targeted therapies remains a significant challenge in oncology. One strategy to overcome this is the use of multi-targeted inhibitors that can simultaneously block multiple nodes in a signaling network, thereby preventing compensatory pathway activation. This compound, a small molecule inhibitor with an acrylamide "warhead," is a prime example of such a polypharmacological agent. It was developed as a tool compound to identify critical kinase dependencies in cancer cells. Its ability to covalently and non-covalently bind to a wide range of kinases makes it a powerful instrument for uncovering signaling vulnerabilities that can be exploited for therapeutic benefit. This guide will delve into the technical details of this compound's function, with a focus on its role in inhibiting cancer cell proliferation.

Mechanism of Action of this compound

This compound functions as a multi-targeted kinase inhibitor, engaging with a diverse set of kinases through both covalent and reversible binding mechanisms.[1] The presence of an acrylamide group allows for the irreversible covalent modification of cysteine residues within the active sites of susceptible kinases.[1] A control compound, this compound-R, which lacks the reactive acrylamide warhead, is often used to differentiate between covalent and reversible inhibition.

Kinase Inhibition Profile

This compound has been shown to inhibit over 20 kinases at nanomolar to low micromolar concentrations.[1] Its polypharmacology is a key aspect of its potent anti-cancer activity. The following table summarizes the inhibitory activity of this compound against a panel of selected kinases.

| Target Kinase | Inhibition Mode | IC50 (nM) |

| Covalent Targets | ||

| GAK | Covalent | 0.8 |

| YES1 | Covalent | 0.8 |

| SRC | Covalent | 2 |

| AAK1 | Covalent | 4.4 |

| LIMK1 | Covalent | 5.4 |

| BMP2K | Covalent | 7.1 |

| MAP2K2 (MEK2) | Covalent | 9.3 |

| MAP2K1 (MEK1) | Covalent | 10.4[1] |

| Reversible Targets | ||

| AURKA | Reversible | Similar inhibition to this compound-R[1] |

| PTK2 (FAK) | Reversible | Similar inhibition to this compound-R[1] |

| TEC | Reversible | Similar inhibition to this compound-R[1] |

| IGF1R | Reversible | Similar inhibition to this compound-R[1] |

| MET | Reversible | Similar inhibition to this compound-R[1] |

| Other Notable Targets | ||

| TAK1 | - | Ki of 160 nM[2] |

| MEK1 | - | 142[1] |

| ERK2 | - | 1090[1] |

Inhibition of Cancer Cell Proliferation

This compound demonstrates potent anti-proliferative and cytotoxic effects across a range of cancer cell lines with diverse genetic backgrounds.[1] Its efficacy is particularly pronounced in cell lines harboring KRAS mutations.

Quantitative Analysis of Anti-Proliferative Activity

The anti-proliferative effects of this compound have been quantified using Growth Rate (GR) metrics, which account for differences in cell line doubling times and provide a more accurate measure of drug sensitivity than traditional IC50 values. The following table summarizes the GR50 and GRmax values for this compound in a panel of 11 cancer cell lines. A GR50 value represents the concentration at which the growth rate is inhibited by 50%, while a negative GRmax value indicates cytotoxicity.

| Cell Line | Cancer Type | Key Mutations | GR50 (µM) | GRmax |

| This compound Sensitive | ||||

| H23 | NSCLC | KRAS G12C | 0.01-0.1 | < 0 |

| Calu-6 | NSCLC | KRAS Q61K | 0.01-0.1 | < 0 |

| HCT116 | Colorectal | KRAS G13D, PIK3CA H1047R | 0.01-0.1 | < 0 |

| MiaPaca2 | Pancreatic | KRAS G12C | 0.01-0.1 | < 0 |

| A375 | Melanoma | BRAF V600E | 0.01-0.1 | < 0 |

| H1975 | NSCLC | EGFR L858R/T790M, PIK3CA G118D | 0.01-0.1 | < 0 |

| HCC827 | NSCLC | EGFR delE746-A750 | 0.01-0.1 | < 0 |

| MDA-MB-231 | Breast | BRAF G464V | 0.01-0.1 | < 0 |

| This compound Resistant | ||||

| H3122 | NSCLC | EML4-ALK | 0.25-1.5 | > 0 |

| H460 | NSCLC | KRAS Q61H, PIK3CA E545K | 0.25-1.5 | > 0 |

| MDA-MB-453 | Breast | PIK3CA H1047R | 0.25-1.5 | > 0 |

Data synthesized from a study by Rao et al. (2019).[3]

Signaling Pathways Modulated by this compound

The potent anti-proliferative effect of this compound in sensitive cancer cells, particularly those with KRAS mutations, is attributed to its ability to dually inhibit the MEK1/2 and IGF1R/INSR signaling pathways.

Dual Inhibition of MEK and IGF1R/INSR Pathways

In KRAS-mutant non-small cell lung cancer (NSCLC) cells such as H23, proliferation is driven by signaling through both the MAPK (RAS-RAF-MEK-ERK) and PI3K (via IGF1R/INSR) pathways. This compound's efficacy stems from its simultaneous suppression of both axes. Inhibition of MEK1/2 blocks the phosphorylation of ERK1/2, a key downstream effector of the MAPK pathway. Concurrently, inhibition of IGF1R and INSR prevents the activation of the PI3K/AKT pathway. This dual blockade is critical for inducing cell death, as targeting either pathway alone is often insufficient due to compensatory signaling.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Cell Proliferation (Growth Rate) Assay

This assay is used to determine the anti-proliferative and cytotoxic effects of this compound.

-

Cell Plating: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period that allows for at least two cell doublings in the vehicle-treated wells (typically 72 hours).

-

Cell Viability Measurement: At the end of the incubation period, quantify cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: Calculate Growth Rate (GR) values at each concentration. The GR value is calculated as: 2^(log2(cell_count_treated / cell_count_t0) / log2(cell_count_vehicle / cell_count_t0)) - 1, where t0 is the cell count at the time of treatment. Plot the GR values against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the GR50 and GRmax.

Western Blotting for Phospho-Kinase Analysis

Western blotting is used to assess the effect of this compound on the phosphorylation status of key signaling proteins.

-

Cell Treatment and Lysis: Treat cells with this compound (e.g., 1 µM) or vehicle for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against p-ERK1/2 (T202/Y204), total ERK1/2, p-AKT (S473), total AKT, p-IGF1Rβ (Y1135/1136)/p-IRβ (Y1150/1151), and total IGF1Rβ.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental and Logical Workflows

The characterization of this compound's anti-cancer properties typically follows a logical progression of experiments.

Conclusion

This compound is a powerful multi-targeted kinase inhibitor that has proven invaluable in elucidating the complex signaling networks that drive cancer cell proliferation. Its ability to dually inhibit the MEK and IGF1R/INSR pathways highlights a key vulnerability in KRAS-driven cancers and underscores the potential of polypharmacology in cancer therapy. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to utilize this compound in their own studies or to develop novel therapeutic strategies based on its mechanism of action. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs will be crucial in translating these preclinical findings into clinical applications.

References

The Covalent Binding of SM1-71: A Technical Guide to a Multi-Targeted Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM1-71 is a potent, multi-targeted diaminopyrimidine kinase inhibitor that exhibits both reversible and irreversible modes of action. Its unique characteristic lies in a strategically positioned acrylamide "warhead," which covalently bonds with cysteine residues within the ATP-binding sites of a broad range of kinases.[1] This covalent inhibition leads to prolonged and potent disruption of key oncogenic signaling pathways, making this compound a valuable tool for cancer research and a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth analysis of the covalent binding of this compound to its targets, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and relevant signaling pathways.

Mechanism of Covalent Binding

The covalent interaction of this compound is a two-step process. Initially, the inhibitor reversibly associates with the target kinase. This initial binding event positions the acrylamide moiety in close proximity to a reactive cysteine residue within the kinase's ATP-binding pocket. Subsequently, a Michael addition reaction occurs between the electrophilic acrylamide and the nucleophilic thiol group of the cysteine, forming a stable covalent bond.[2] This irreversible binding effectively locks the kinase in an inhibited state.[1]

To distinguish between its covalent and reversible binding targets, a control compound, this compound-R, which lacks the reactive acrylamide warhead, is often utilized in experimental settings.[3][4] A significantly stronger inhibition by this compound compared to this compound-R is indicative of covalent modification.[4][5]

Covalently Targeted Kinases

This compound has been demonstrated to covalently inhibit a diverse array of kinases, many of which are implicated in cancer cell proliferation and survival. Chemoproteomic and mass spectrometry-based approaches have identified numerous covalent targets.[4][6]

Table 1: Covalently Inhibited Kinases by this compound

| Kinase Family | Covalently Targeted Kinases |

| MAPK Signaling | MAP2K1 (MEK1), MAP2K2 (MEK2), MAP2K3, MAP2K4, MAP2K6, MAP2K7, MAPK1 (ERK2), MAPK3 (ERK1), MAPKAPK5, MAP3K1, MAP3K7 (TAK1), ZAK (MLTK) |

| SRC Family Kinases | SRC, YES1 |

| Other Kinases | AAK1, BMP2K, FGFR1, GAK, GSK3A, GSK3B, LIMK1, MKNK2, RSK2 |

This table is a compilation of data from multiple sources.[6][7]

Quantitative Analysis of this compound Binding

The potency of this compound against its various targets has been quantified through biochemical and cellular assays. The following tables summarize key inhibitory constants.

Table 2: Biochemical Inhibition Data for this compound

| Target Kinase | Assay Type | Value |

| TAK1 | Ki | 160 nM[5][7] |

| MEK1 | IC50 | 142 nM[5] |

| ERK2 | IC50 | 1090 nM[5] |

| GAK | IC50 | 0.8 nM[5] |

| YES1 | IC50 | 0.8 nM[5] |

| SRC | IC50 | 2 nM[5] |

| AAK1 | IC50 | 4.4 nM[5] |

| LIMK1 | IC50 | 5.4 nM[5] |

| BMP2K | IC50 | 7.1 nM[5] |

| MAP2K2 | IC50 | 9.3 nM[5] |

| MAP2K1 | IC50 | 10.4 nM[5] |

Table 3: Cellular Proliferation Inhibition by this compound

| Cell Line | Cancer Type | IC50 / GR50 |

| H23-KRASG12C | Non-Small Cell Lung Cancer | IC50: 0.4 µM[5] |

| Calu-6-KRASQ61K | Non-Small Cell Lung Cancer | IC50: 0.3 µM[5] |

| Multiple Cancer Cell Lines (8 of 11 tested) | Various | GR50: Nanomolar range[3][5] |

Signaling Pathways Modulated by this compound

This compound's multi-targeted nature allows it to potently inhibit multiple nodes within critical signaling networks, primarily the MAPK/ERK and PI3K/AKT pathways. This dual inhibition is crucial for its cytotoxic effects in cancer cells. For instance, in KRAS-mutant non-small cell lung cancer cells, the simultaneous inhibition of MEK1/2 and receptor tyrosine kinases like IGF1R/INSR is key to its anti-proliferative activity.

Experimental Protocols

A variety of experimental techniques are employed to characterize the covalent binding and activity of this compound.

Western Blotting for Phospho-Kinase Inhibition

This protocol is used to assess the inhibitory effect of this compound on kinase activity within cells by measuring the phosphorylation status of downstream targets.

Detailed Steps:

-

Cell Treatment: Plate cancer cells (e.g., H23-KRASG12C) and allow them to adhere. Treat cells with 1 µM this compound, its reversible analog this compound-R, or a DMSO control for a specified period (e.g., 2 hours).[3]

-

Washout Experiment (for covalent binding assessment): After treatment, wash the cells to remove the compound and replace it with fresh media. Collect cell lysates at different time points post-washout (e.g., 0, 2, and 4 hours) to distinguish between transient (reversible) and sustained (covalent) inhibition.[3]

-

Protein Analysis: Lyse the cells and determine protein concentration. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated kinases (e.g., p-AKTS473, p-ERK1/2T202/Y204) and total protein levels as a loading control.[3] Subsequently, incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Mass Spectrometry for Covalent Adduct Identification

Electrospray ionization time-of-flight mass spectrometry (ESI-tof-MS) is used to confirm the formation of covalent adducts between this compound and recombinant kinases.

Detailed Steps:

-

Incubation: Incubate purified recombinant kinases with this compound for varying durations (e.g., 4 and 24 hours).[4]

-

Mass Measurement: Analyze the samples using ESI-tof-MS to measure the precise molecular weight of the protein.[4]

-

Analysis: A mass increase corresponding to the molecular weight of this compound in the treated sample compared to the untreated control confirms the formation of a covalent adduct.[4]

Multiplexed Inhibitor Bead (MIB) / Kinobead Pulldown Assays

This chemoproteomic approach is used to identify the cellular targets of this compound on a global scale.

Detailed Steps:

-

Cell Treatment and Lysis: Treat cells with this compound or DMSO, followed by washout and lysis at different time points.[4]

-

Kinase Enrichment: Incubate the cell lysates with MIBs, which are beads coated with a cocktail of broad-spectrum kinase inhibitors, to capture kinases that are not covalently bound by this compound.[4]

-

Elution and Digestion: Elute the captured kinases from the beads and digest them into peptides.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases. A reduction in the amount of a specific kinase pulled down by the MIBs in the this compound-treated sample compared to the control indicates that the kinase was covalently modified by this compound and thus unable to bind to the beads.[4]

Conclusion

This compound's ability to covalently target a multitude of kinases across key signaling pathways underscores its potential as both a powerful research tool and a template for the design of next-generation cancer therapeutics. Its polypharmacology, driven by both reversible and irreversible interactions, offers a strategic advantage in overcoming the resistance mechanisms that often plague highly selective inhibitors. The experimental methodologies outlined in this guide provide a robust framework for further investigating the intricate interactions of this compound and for the discovery and characterization of novel covalent inhibitors.

References

- 1. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A multitargeted probe-based strategy to identify signaling vulnerabilities in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leveraging compound promiscuity to identify targetable cysteines within the kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

The Dual-Edged Sword: A Technical Guide to SM1-71's Impact on the Cellular Kinome

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SM1-71, a multi-targeted kinase inhibitor, and its profound impact on the cellular kinome. This compound presents a unique polypharmacological profile, engaging its targets through both covalent and non-covalent interactions, making it a valuable tool for interrogating kinase dependencies in cancer and other diseases. This document outlines its mechanism of action, summarizes its inhibitory activity, details relevant experimental protocols, and visualizes its engagement with key cellular signaling pathways.

Core Mechanism of Action: A Tale of Two Binding Modes

This compound, a diaminopyrimidine-based compound, is distinguished by its ability to inhibit kinases through two distinct mechanisms: reversible and irreversible binding.[1][2] This dual functionality is attributed to its chemical structure, which includes both a scaffold amenable to forming hydrogen bonds within the ATP-binding pocket of kinases and a reactive acrylamide "warhead".[3]

The acrylamide group is capable of forming a covalent bond with cysteine residues located in proximity to the ATP-binding site.[2][4] This irreversible inhibition leads to a sustained blockade of kinase activity. In parallel, the core scaffold of this compound can engage with other kinases in a non-covalent, reversible manner, typical of many kinase inhibitors.[3][4] This polypharmacology allows this compound to modulate a broad spectrum of kinases, making it a potent modulator of cellular signaling networks. To distinguish between these two mechanisms, a control compound, this compound-R, which lacks the acrylamide warhead, is often used.[2][3][4]

Below is a diagram illustrating the dual inhibitory mechanism of this compound.

References

- 1. A promiscuous kinase inhibitor reveals secrets to cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A multitargeted probe-based strategy to identify signaling vulnerabilities in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Leveraging compound promiscuity to identify targetable cysteines within the kinome - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-Cancer Activity of SM1-71: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM1-71 is a potent, multi-targeted kinase inhibitor demonstrating significant anti-cancer activity in vitro. This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro efficacy, mechanism of action, and relevant experimental protocols. This compound is characterized by its ability to bind to target kinases through both covalent and non-covalent interactions, contributing to its broad-spectrum activity.[1] This document summarizes key quantitative data, details essential experimental methodologies, and visualizes associated cellular signaling pathways and workflows.

Data Presentation: Quantitative Analysis of this compound Activity

The anti-cancer efficacy of this compound has been quantified through various in vitro assays, including kinase inhibition and cancer cell line cytotoxicity studies. The following tables summarize the available quantitative data.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | Inhibition Type | IC50 / Ki Value (nM) |

| TAK1 | Covalent | 160 (Ki) |

| MEK1 | Covalent | 142 (IC50) |

| ERK2 | Weak Inhibition | 1090 (IC50) |

| GAK | Covalent | 0.8 (IC50) |

| YES1 | Covalent | 0.8 (IC50) |

| SRC | Covalent | 2 (IC50) |

| AAK1 | Covalent | 4.4 (IC50) |

| LIMK1 | Covalent | 5.4 (IC50) |

| BMP2K | Covalent | 7.1 (IC50) |

| MAP2K2 | Covalent | 9.3 (IC50) |

| MAP2K1 | Covalent | 10.4 (IC50) |

Data sourced from multiple studies.[1][2]

Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (µM) | GR50 (nM) |

| H23 | Non-Small Cell Lung Cancer | KRAS G12C | 0.4 | Not Reported |

| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 0.3 | Not Reported |

| H3122 | Non-Small Cell Lung Cancer | EML4-ALK | Not Reported | 250-1500 |

| H460 | Non-Small Cell Lung Cancer | PIK3CA E545K | Not Reported | 250-1500 |

| MDA-MB-453 | Triple-Negative Breast Cancer | PIK3CA H1074R | Not Reported | 250-1500 |

IC50 and GR50 values indicate the concentration of this compound required to inhibit 50% of cell growth or reduce the growth rate by 50%, respectively. This compound has been shown to induce potent cytotoxicity with nanomolar GR50 values in eight of eleven cancer cell lines tested.[1]

Mechanism of Action

This compound's anti-cancer activity, particularly in KRAS-mutant non-small cell lung cancer (NSCLC) cells, is attributed to its ability to simultaneously inhibit multiple kinases. A key mechanism is the dual inhibition of Mitogen-activated protein kinase kinase 1/2 (MEK1/2) and Insulin-like growth factor 1 receptor (IGF1R)/Insulin receptor (INSR). This dual targeting is critical for blocking proliferation in cancer cells that are dependent on these signaling pathways for survival.

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: Proposed mechanism of this compound via dual inhibition of MEK1/2 and IGF1R/INSR pathways.

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the anti-cancer activity of this compound are provided below.

Cell Viability (Growth Inhibition) Assay

This protocol is used to determine the IC50 and GR50 values of this compound.

References

Methodological & Application

Application Notes and Protocols for SM1-71 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM1-71 is a potent, multi-targeted kinase inhibitor with significant anti-cancer activity.[1] It functions as a covalent inhibitor, primarily targeting Transforming growth factor-β-activated kinase 1 (TAK1) with a Ki of 160 nM.[2][3] Additionally, this compound covalently inhibits a range of other kinases, including MKNK2, MAP2K1/2/3/4/6/7, GAK, AAK1, BMP2K, MAP3K7, MAPKAPK5, GSK3A/B, MAPK1/3, SRC, YES1, FGFR1, ZAK (MLTK), MAP3K1, LIMK1, and RSK2.[2][3] This polypharmacology allows this compound to concurrently inhibit multiple signaling pathways crucial for cancer cell proliferation and survival. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its anti-cancer effects.

Data Presentation

Inhibitory Activity of this compound

| Target Kinase | Inhibition Constant (Ki) | IC50 |

| TAK1 | 160 nM[2][3] | |

| MEK1 | 142 nM[1] | |

| ERK2 | 1090 nM (weak activity)[1] | |

| GAK | 0.8 nM[1] | |

| YES1 | 0.8 nM[1] | |

| SRC | 2 nM[1] | |

| AAK1 | 4.4 nM[1] | |

| LIMK1 | 5.4 nM[1] | |

| BMP2K | 7.1 nM[1] | |

| MAP2K2 | 9.3 nM[1] | |

| MAP2K1 | 10.4 nM[1] |

Cellular Potency of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | GR50 |

| H23 | Non-Small Cell Lung Cancer (NSCLC) - KRAS G12C | 0.4 µM[1] | |

| Calu-6 | Non-Small Cell Lung Cancer (NSCLC) - KRAS Q61K | 0.3 µM[1] | |

| H3122 | NSCLC - EML4-ALK positive | 0.25 - 1.5 µM | |

| H460 | NSCLC - PIK3CA mutant | 0.25 - 1.5 µM | |

| MDA-MB-453 | Triple-Negative Breast Cancer | 0.25 - 1.5 µM |

Signaling Pathways

This compound exerts its anti-proliferative effects by targeting key nodes in oncogenic signaling pathways. In KRAS-mutant cancer cells, this compound has been shown to dually inhibit the MEK1/2 and insulin-like growth factor 1 receptor (IGF1R)/insulin receptor (INSR) pathways, which are critical for cell proliferation and survival.

Caption: this compound inhibits TAK1, MEK, and IGF1R signaling pathways.

Experimental Protocols

General Cell Culture and Maintenance

This protocol provides a general guideline for the culture of adherent cancer cell lines. Specific media and supplements should be optimized for each cell line.

Materials:

-

Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

T-75 cell culture flasks

-

Humidified incubator at 37°C with 5% CO2

Procedure:

-

Maintain cells in T-75 flasks with complete growth medium in a humidified incubator.

-

For subculturing, aspirate the old medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension to create a single-cell suspension and transfer to a 15 mL conical tube.

-

Centrifuge at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

-